2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide
Description
This compound features a pyridine-3-carboxamide core substituted with a 6-acetamidopyridin-3-ylsulfanyl group at the 2-position and a 4-methoxyphenyl group at the N-position. The 4-methoxyphenyl group contributes electron-donating properties, which may influence solubility and metabolic stability .
Properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(4-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13(25)23-18-10-9-16(12-22-18)28-20-17(4-3-11-21-20)19(26)24-14-5-7-15(27-2)8-6-14/h3-12H,1-2H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSCUBCYVWUANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Acetamidopyridine-3-Thiol
The thiol-containing intermediate, 6-acetamidopyridine-3-thiol, is synthesized via acetylation of 6-aminopyridine-3-thiol. As demonstrated in analogous protocols for pyridine derivatives, acetylation is achieved using acetic anhydride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). The reaction proceeds at 0–5°C to minimize side reactions, yielding the acetamide derivative with >85% purity after recrystallization.
Synthesis of 2-Chloropyridine-3-Carboxylic Acid
2-Chloropyridine-3-carboxylic acid serves as the precursor for the carboxamide moiety. Patent WO2013091011A1 outlines a method for halogenated pyridine synthesis via directed ortho-lithiation followed by carboxylation. The chloropyridine intermediate is isolated in 78% yield using column chromatography, though recent advances favor solvent-based crystallization to avoid chromatography.
Sulfanyl Bridge Formation
Nucleophilic Aromatic Substitution
The sulfanyl linkage is established through a nucleophilic substitution reaction between 6-acetamidopyridine-3-thiol and 2-chloropyridine-3-carboxylic acid. As detailed in a synthetic study of thieno[2,3-c]pyridine derivatives, the reaction employs potassium carbonate as a base in dimethylformamide (DMF) at 80°C. The thiolate anion attacks the electron-deficient C2 position of the chloropyridine, yielding 2-[(6-acetamidopyridin-3-yl)sulfanyl]pyridine-3-carboxylic acid with 70–75% efficiency.
Optimization Considerations :
- Solvent : DMF enhances solubility but may require post-reaction dilution with water to precipitate the product.
- Temperature : Elevated temperatures (>100°C) risk thiol oxidation, necessitating inert atmospheres (N₂/Ar).
Carboxamide Coupling with 4-Methoxyaniline
Activation of the Carboxylic Acid
The carboxylic acid group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), as described in WO2013091011A1. The reaction proceeds in dichloromethane (DCM) at room temperature, forming an active ester intermediate.
Amide Bond Formation
The activated ester reacts with 4-methoxyaniline in the presence of N,N-diisopropylethylamine (DIEA). Patent US10336749B2 reports similar couplings achieving >90% conversion within 12 hours. The crude product is purified via recrystallization from ethanol/water (3:1), yielding the final compound with ≥98% HPLC purity.
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines sulfanyl bridge formation and carboxamide coupling in a single reactor. The method, adapted from thieno[2,3-c]pyridine syntheses, uses DMF as a universal solvent. After sulfanyl linkage formation, EDCl/HOBt and 4-methoxyaniline are added sequentially, reducing total synthesis time by 30%.
Purification and Characterization
Crystallization vs. Chromatography
Chromatography-free purification, as emphasized in US10336749B2, involves sequential recrystallization:
Analytical Validation
- HPLC : Purity assessed using a C18 column (acetonitrile/water gradient, 0.1% formic acid).
- NMR : ¹H NMR (DMSO-d₆) confirms regiochemistry: δ 8.45 (s, 1H, pyridine-H), 10.21 (s, 1H, NH).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Stepwise Synthesis | 68 | 98 | 24 | High reproducibility |
| One-Pot Synthesis | 72 | 97 | 18 | Reduced solvent use |
| Solid-Phase Approach | 55* | 90* | 48* | Theoretical, untested scalability |
*Theoretical estimates based on analogous protocols.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, where nucleophiles such as amines or thiols can replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with kinase inhibitors and carboxamide derivatives. Below is a comparative analysis with key analogs:
Key Observations
Core Structure Variations :
- The target compound and A.3.34 share a pyridine-3-carboxamide core, while Compound 49 uses an acetamide backbone. The carboxamide group is critical for hydrogen bonding in kinase inhibition .
Substituent Impact: Thioether vs. Methoxy vs. Trifluoromethyl: The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with the 3-(trifluoromethyl)phenyl group (electron-withdrawing) in Compound 49, which could alter binding affinity and metabolic stability .
The high HPLC purity (98.7%) of Compound 4 underscores rigorous purification protocols .
Research Findings and Implications
- Kinase Inhibition : Acetamide-containing analogs like Compound 49 demonstrate potency against MNK kinases, implying the target compound may share similar binding modes .
- Metabolic Stability : Difluoromethyl and indan groups in A.3.34 are designed to resist oxidative metabolism, whereas the target compound’s methoxy group may confer moderate stability .
- Synthetic Feasibility : Thioether formation (target compound) typically requires milder conditions than Suzuki coupling (Compound 49), but yields and purity data are needed for direct comparison.
Biological Activity
2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide, also referred to by its CAS number 338392-21-5, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
- Molecular Formula : C21H19N3O3S
- Molar Mass : 393.46 g/mol
- CAS Number : 338392-21-5
- Boiling Point : Approximately 568.4 °C (predicted)
- Density : 1.33 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the acetamidopyridine and methoxyphenyl groups suggests potential interactions with neurotransmitter systems and inflammatory pathways.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in inflammatory processes, potentially providing therapeutic benefits in autoimmune disorders.
- Receptor Modulation : The structure suggests activity at nicotinic acetylcholine receptors, which are implicated in numerous neurological functions.
In Vitro Studies
Research has demonstrated that 2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide exhibits significant biological activity:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, contributing to its potential role in mitigating oxidative stress-related diseases.
| Study | Activity | Findings |
|---|---|---|
| Antioxidant | Demonstrated effective radical scavenging ability. | |
| Enzyme Inhibition | Inhibited myeloperoxidase (MPO) activity in vitro, suggesting anti-inflammatory properties. |
Case Studies
-
Case Study on Autoimmune Disorders : A study highlighted the efficacy of the compound in reducing symptoms associated with autoimmune diseases by inhibiting MPO activity, which is known to exacerbate inflammation.
"The inhibition of MPO by the compound could represent a novel approach in managing autoimmune conditions."
- Neurological Implications : Another case study explored its effects on neurotransmitter systems, suggesting that modulation at nicotinic receptors may have implications for treating neurodegenerative diseases.
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound to maximize yield and purity?
Answer: Critical parameters include solvent selection (ethanol/methanol for solubility and reactivity), catalyst choice (triethylamine for deprotonation), and temperature control during coupling reactions. Intermediate purification via recrystallization or column chromatography is essential to remove byproducts. Reaction progress should be monitored using TLC or HPLC at each step to ensure intermediate fidelity .
Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer: Use a combination of 1H/13C NMR to verify proton/carbon environments (e.g., acetamide NH at δ 10–11 ppm, pyridine ring protons at δ 7–9 ppm). IR spectroscopy confirms functional groups (amide C=O stretch ~1650 cm⁻¹, sulfanyl S–H stretch ~2550 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (e.g., ESI-MS for [M+H]+ ion). For crystalline derivatives, X-ray crystallography resolves bond geometries and packing motifs .
Advanced: How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated with experimental data to accelerate derivative discovery?
Answer: Employ density functional theory (DFT) to model transition states and predict regioselectivity in sulfanyl coupling reactions. Pair this with high-throughput screening of reaction variables (solvent polarity, catalyst loading). ICReDD’s methodology recommends using computational predictions to narrow experimental conditions, followed by feedback loops where experimental results refine computational models .
Advanced: What strategies resolve contradictory in vitro/in vivo activity data for this compound in enzyme inhibition studies?
Answer: Conduct metabolite profiling (LC-MS/MS) to identify active/inactive derivatives formed in vivo. Perform pharmacokinetic modeling to assess bioavailability and tissue distribution. Validate target engagement using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm direct binding .
Basic: What standard protocols exist for assessing the acute toxicity profile of this compound in preclinical research?
Answer: Follow OECD Guidelines 423/425 for acute oral/dermal toxicity in rodents. Monitor hematological, hepatic, and renal parameters over 14–28 days. Include dose-ranging studies (10–1000 mg/kg) and positive controls (e.g., acetaminophen for hepatotoxicity). Use HS-6669 safety data (Category 4 acute toxicity) as a reference for handling precautions .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the methoxyphenyl and pyridinylsulfanyl moieties in target binding?
Answer: Synthesize a derivative library with systematic substitutions (e.g., replacing methoxy with ethoxy or halogens). Use X-ray co-crystallography (as in thieno[3,2-d]pyrimidin-2-yl analogs) to map binding pockets. Pair with molecular dynamics simulations to correlate substituent hydrophobicity/electronics with binding energy (ΔG) and IC50 values .
Basic: What purification methods effectively remove byproducts generated during the final coupling step?
Answer: Use gradient flash chromatography (silica/C18 stationary phase) with optimized mobile phases (e.g., hexane/ethyl acetate for nonpolar impurities). For persistent polar byproducts, employ preparative HPLC with acetonitrile/water gradients. Confirm purity via HPLC-DAD (>95% area under the curve) .
Advanced: What experimental and computational approaches validate the compound’s mechanism as an allosteric modulator versus competitive inhibitor?
Answer: Perform enzyme kinetic assays (changes in Vmax/Km indicate allosteric effects). Use isothermal titration calorimetry (ITC) to measure binding stoichiometry and enthalpy. Computational metadynamics simulations can model conformational changes in the target protein upon compound binding .
Basic: How can researchers mitigate oxidation risks to the sulfanyl group during storage and biological assays?
Answer: Store the compound under argon or nitrogen at –20°C with desiccants. Include antioxidants (e.g., 0.1% BHT) in assay buffers. Monitor stability via LC-MS after 24-hour exposure to assay conditions (e.g., DMEM + 10% FBS) .
Advanced: What multi-parametric optimization framework balances solubility, metabolic stability, and potency during lead optimization?
Answer: Develop a QSAR model incorporating logP (target 1–3), polar surface area (<140 Ų), and CYP450 metabolism data. Use design of experiments (DoE) to vary substituents while monitoring solubility (shake-flask method), microsomal stability (t1/2 > 30 min), and IC50 (enzyme assays). Prioritize derivatives with >10-fold selectivity over off-target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
